molecular formula C16H17N3 B11050465 1-benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine

1-benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11050465
M. Wt: 251.33 g/mol
InChI Key: WGXOKCZQAHVEGL-UHFFFAOYSA-N
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Description

1-Benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine can be synthesized through several methods. One common approach involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid . Another method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-Benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds in the pyrazolopyridine family:

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

1-benzyl-3,4,6-trimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C16H17N3/c1-11-9-12(2)17-16-15(11)13(3)18-19(16)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3

InChI Key

WGXOKCZQAHVEGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2CC3=CC=CC=C3)C)C

Origin of Product

United States

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